9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride
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Overview
Description
9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride is a compound that features a pyrrolidine ring attached to a purine base. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the purine base. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach uses O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . These methods provide efficient routes to synthesize pyrrolidine derivatives with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors, while the purine base may interact with nucleic acids or enzymes . These interactions can modulate biological activities, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.
Uniqueness
9-(pyrrolidin-3-yl)-9H-purin-6-amine trihydrochloride is unique due to its combination of a pyrrolidine ring and a purine base, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H15Cl3N6 |
---|---|
Molecular Weight |
313.6 g/mol |
IUPAC Name |
9-pyrrolidin-3-ylpurin-6-amine;trihydrochloride |
InChI |
InChI=1S/C9H12N6.3ClH/c10-8-7-9(13-4-12-8)15(5-14-7)6-1-2-11-3-6;;;/h4-6,11H,1-3H2,(H2,10,12,13);3*1H |
InChI Key |
QNWWOTBDDAFUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=NC3=C(N=CN=C32)N.Cl.Cl.Cl |
Origin of Product |
United States |
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